8-Hydroxyloxapine chemical structure and properties
8-Hydroxyloxapine chemical structure and properties
An In-Depth Technical Guide to 8-Hydroxyloxapine: Structure, Properties, and Analytical Considerations
Introduction
8-Hydroxyloxapine is a principal active metabolite of loxapine, a dibenzoxazepine antipsychotic agent used in the management of schizophrenia.[1][2] While loxapine itself exerts its therapeutic effects through a complex interaction with various neurotransmitter receptors, its extensive metabolism in the liver gives rise to several derivatives, including 7-hydroxyloxapine and 8-hydroxyloxapine, which contribute to its overall pharmacological profile.[3][4] This guide provides a comprehensive technical overview of 8-hydroxyloxapine, detailing its chemical structure, physicochemical properties, metabolic formation, pharmacological activity, and the analytical methodologies essential for its quantification in biological matrices. Understanding the characteristics of this major metabolite is critical for researchers, clinicians, and drug development professionals seeking to optimize loxapine therapy and elucidate its complete mechanism of action.
Chemical Identity and Physicochemical Properties
8-Hydroxyloxapine is structurally similar to the parent compound, loxapine, with the addition of a hydroxyl group at the 8th position of the dibenzoxazepine ring. This modification significantly alters its physicochemical properties and pharmacological activity.
Chemical Structure:
The chemical structure of 8-hydroxyloxapine is formally known as 2-Chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][3][5]oxazepin-8-ol.[5]
| Property | Value | Source |
| IUPAC Name | 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][3][5]benzoxepin-3-ol | [6] |
| Molecular Formula | C₁₈H₁₈ClN₃O₂ | [6] |
| Molecular Weight | 343.81 g/mol | [5][6] |
| CAS Number | 61443-77-4 | [5][6] |
| SMILES | CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | [5] |
| Appearance | Solid | [7] |
| Solubility | Soluble in DMSO | [7] |
| Storage | 2°C - 8°C, in a well-closed container | [5] |
Metabolism and Pharmacokinetics
Loxapine undergoes rapid and extensive first-pass metabolism in the liver, primarily through aromatic hydroxylation, N-demethylation, and N-oxidation.[1][4] The formation of 8-hydroxyloxapine is a key metabolic pathway.
Metabolic Pathway
The hydroxylation of loxapine to 8-hydroxyloxapine is predominantly catalyzed by the cytochrome P450 (CYP) enzyme CYP1A2 .[3][7][8] This is distinct from the formation of its isomer, 7-hydroxyloxapine, which involves multiple CYP enzymes, including CYP3A4 and CYP2D6.[3] Loxapine is also demethylated to form amoxapine, another active compound.[2][3] These metabolites can be further metabolized, for instance, through N-oxidation or subsequent hydroxylation.[1] The resulting metabolites are primarily excreted in the urine as glucuronide conjugates.[3][4]
At steady-state following oral administration of loxapine, 8-hydroxyloxapine is the most abundant metabolite in the blood, with concentrations exceeding that of the parent drug. The relative amounts in circulation are typically: 8-hydroxyloxapine > 8-hydroxyamoxapine > loxapine.[2]
Caption: Metabolic pathways of Loxapine.
Pharmacology and Mechanism of Action
The pharmacological profile of 8-hydroxyloxapine differs significantly from that of its parent drug, loxapine, and its isomeric metabolite, 7-hydroxyloxapine. This distinction is crucial for understanding its contribution to loxapine's overall clinical effects.
Receptor Binding Profile
While loxapine is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, 8-hydroxyloxapine is considered to have no significant pharmacological activity at the D2 receptor.[3][9] This is a defining characteristic, as the antipsychotic efficacy of many neuroleptics is mediated through D2 receptor blockade.[3] In contrast, the minor metabolite 7-hydroxyloxapine binds to D2 receptors with high affinity.[3]
Some studies suggest that 8-hydroxyloxapine may have other activities. For instance, it has been shown to inhibit the uptake of serotonin ([¹⁴C]5-HT) in human platelets in vitro with an IC₅₀ value of 2 μM.[7] However, compared to loxapine, it has a relatively low affinity for both dopamine and serotonin receptors overall.[7][10]
| Compound | D₂ Receptor Affinity | 5-HT₂A Receptor Affinity | Primary Metabolic Enzyme | Clinical Significance |
| Loxapine | High | High | CYP1A2, CYP3A4, CYP2D6 | Parent antipsychotic drug[3][11] |
| 7-Hydroxyloxapine | High | Not specified | CYP3A4, CYP2D6 | Active metabolite, contributes to D₂ blockade[3][12] |
| 8-Hydroxyloxapine | None / Very Low | Low | CYP1A2 | Major, but largely inactive, metabolite[3][7][12] |
This table highlights the functional divergence of loxapine's primary metabolites. The high circulating levels of the relatively inactive 8-hydroxyloxapine, coupled with the potent but less abundant 7-hydroxyloxapine, create a complex pharmacokinetic-pharmacodynamic relationship that influences patient response and side effects.
Analytical Methodologies
Accurate quantification of 8-hydroxyloxapine in biological fluids is essential for pharmacokinetic studies, clinical trials, and therapeutic drug monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[13][14]
Protocol: Quantification of 8-Hydroxyloxapine in Human Plasma via LC-MS/MS
This protocol is a representative workflow based on validated methods described in the literature.[13][14][15] It is designed to simultaneously quantify loxapine and its major metabolites.
Objective: To determine the concentration of 8-hydroxyloxapine, loxapine, and other key metabolites in human plasma.
Materials:
-
Human plasma (K₂EDTA)
-
8-Hydroxyloxapine certified reference standard
-
Internal standard (e.g., a deuterated analog)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid
-
Micro-elution solid-phase extraction (SPE) plate or cation-exchange SPE cartridges
-
LC-MS/MS system with a turbo-ionspray interface
Methodology:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Pre-treatment: Thaw 100 µL of plasma sample. Add the internal standard solution and vortex briefly.
-
Conditioning: Condition the SPE plate wells with methanol followed by water. This step activates the sorbent for optimal binding.
-
Loading: Load the pre-treated plasma sample onto the SPE plate. The analytes will bind to the sorbent while unretained matrix components pass through.
-
Washing: Wash the wells with a weak organic solvent (e.g., 5% methanol in water) to remove residual impurities without eluting the analytes.
-
Elution: Elute the analytes from the sorbent using a small volume of an appropriate elution solvent (e.g., methanol with formic acid).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The gradient is optimized to achieve chromatographic separation of 8-hydroxyloxapine from its isomers (e.g., 7-hydroxyloxapine) and other metabolites.[13]
-
Mass Spectrometry: Analyze the column effluent using a tandem mass spectrometer operating in positive ionization mode.
-
Detection: Use Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for 8-hydroxyloxapine and the internal standard. This highly selective detection method ensures accurate quantification even in a complex biological matrix.
-
-
Quantification:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of 8-hydroxyloxapine (e.g., 0.0500 to 50.0 ng/mL).[13]
-
Use a 1/x² weighted linear regression analysis to plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Determine the concentration of 8-hydroxyloxapine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for LC-MS/MS analysis of 8-Hydroxyloxapine.
Clinical Significance and Research Applications
The study of 8-hydroxyloxapine is integral to the clinical pharmacology of loxapine for several reasons:
-
Therapeutic Drug Monitoring (TDM): Monitoring the levels of both loxapine and its major metabolites, including 8-hydroxyloxapine, provides a more complete picture of drug exposure.[16] This can help clinicians optimize dosing, ensure patient compliance, and manage inter-individual variability in metabolism.[16]
-
Pharmacogenetic Insights: Since 8-hydroxyloxapine formation is primarily dependent on CYP1A2, its plasma concentration relative to loxapine can serve as a phenotypic marker for CYP1A2 activity. Variations in the gene for this enzyme can lead to significant differences in drug metabolism and patient outcomes.
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP1A2 can alter the metabolic ratio of loxapine to 8-hydroxyloxapine, potentially affecting both efficacy and safety. Understanding this pathway is crucial for predicting and managing such interactions.
-
Reference Standard: Purified 8-hydroxyloxapine serves as an essential reference standard for the development and validation of bioanalytical methods.[17][]
Conclusion
8-Hydroxyloxapine is the most abundant metabolite of loxapine found in systemic circulation. Despite its high concentrations, it is considered pharmacologically inactive at the dopamine D2 receptor, the primary target for the antipsychotic action of many neuroleptics. Its formation via CYP1A2 and its distinct pharmacological profile compared to loxapine and 7-hydroxyloxapine underscore the complexity of loxapine's in vivo activity. A thorough understanding of its chemical properties, metabolic fate, and analytical determination is paramount for advancing research in schizophrenia treatment, optimizing therapeutic drug monitoring, and ensuring the safe and effective use of loxapine in clinical practice.
References
-
Chakraborty, A., & Deka, S. (2015). Revisiting loxapine: a systematic review. PMC. [Link]
-
Drugs.com. (2024). Loxapine Monograph for Professionals. [Link]
-
Wikipedia. (n.d.). Loxapine. [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Hydroxyloxapine. PubChem Compound Summary for CID 43655. [Link]
-
ResearchGate. (2015). Characterization of Loxapine Human Metabolism. [Link]
-
Meng, M., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Chromatography B, 1046, 134-142. [Link]
-
Zimmer, J. S., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989-2000. [Link]
-
ResearchGate. (n.d.). Concurrent High-Performance Liquid Chromatographic Measurement of Loxapine and Amoxapine and of Their Hydroxylated Metabolites in Plasma. [Link]
-
Wong, Y. C., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 58, 83-93. [Link]
-
National Center for Biotechnology Information. (n.d.). Loxapine. PubChem Compound Summary for CID 3964. [Link]
-
Belzeaux, R., et al. (2017). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? International Journal of Neuropsychopharmacology, 21(3), 216-223. [Link]
-
Semantic Scholar. (n.d.). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. [Link]
-
Chromato Scientific. (n.d.). 8-Hydroxy Loxapine. [Link]
-
PULSE CLINIC. (n.d.). Loxapine (Loxitane) and 8-Hydroxyloxapine. [Link]
-
Singh, A. N., et al. (1996). A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes. Journal of Psychiatry & Neuroscience, 21(1), 29-35. [Link]
-
Venkatasai Life Sciences. (n.d.). 8-Hydroxy Loxapine. [Link]
-
Midha, K. K., et al. (1993). The role of metabolites in a bioequivalence study 1: loxapine, 7-hydroxyloxapine and 8-hydroxyloxapine. International Journal of Clinical Pharmacology, Therapy and Toxicology, 31(4), 177-183. [Link]
Sources
- 1. Loxapine Monograph for Professionals - Drugs.com [drugs.com]
- 2. Loxapine - Wikipedia [en.wikipedia.org]
- 3. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. 8-Hydroxyloxapine | C18H18ClN3O2 | CID 43655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of metabolites in a bioequivalence study 1: loxapine, 7-hydroxyloxapine and 8-hydroxyloxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Loxapine (Loxitane) and 8-Hydroxyloxapine | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 17. scbt.com [scbt.com]
